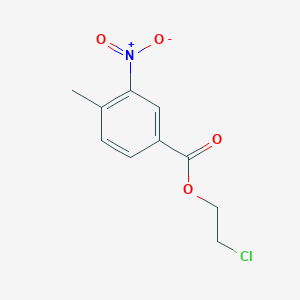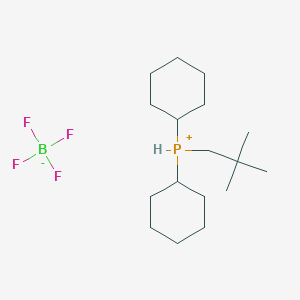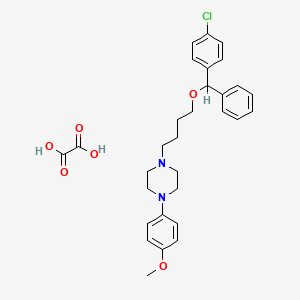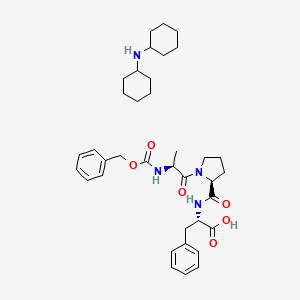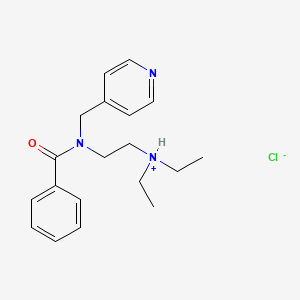
1-Cyclohexene-1-propanal, 4-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylvinyl)cyclohexene-1-propan-1-al is an organic compound with the molecular formula C11H16O. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a cyclohexene ring with a methylvinyl group and a propanal group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al can be achieved through several methods. One common approach involves the reaction of cyclohexene with acetaldehyde in the presence of a catalyst to form the desired product. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. The use of a Lewis acid catalyst, such as aluminum chloride, can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al often involves the use of continuous flow reactors to ensure consistent product quality and high yield. The process may include the use of advanced separation techniques, such as distillation or chromatography, to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methylvinyl)cyclohexene-1-propan-1-al undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of a radical initiator to form halogenated derivatives.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1-Methylvinyl)cyclohexene-1-propan-1-al has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals. In industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Methylvinyl)cyclohexene-1-propan-1-ol
- 4-(1-Methylvinyl)cyclohexene-1-propan-1-one
- 4-(1-Methylvinyl)cyclohexene-1-propan-1-amine
Uniqueness
4-(1-Methylvinyl)cyclohexene-1-propan-1-al is unique due to its specific structural features, which include a cyclohexene ring with a methylvinyl group and a propanal group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
53510-39-7 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-(4-prop-1-en-2-ylcyclohexen-1-yl)propanal |
InChI |
InChI=1S/C12H18O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5,9,12H,1,3-4,6-8H2,2H3 |
InChI-Schlüssel |
HABLRVJHEDGWBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCC(=CC1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


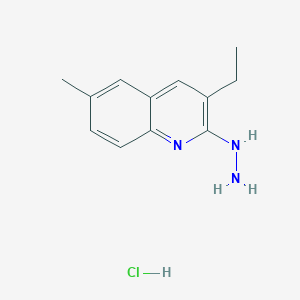
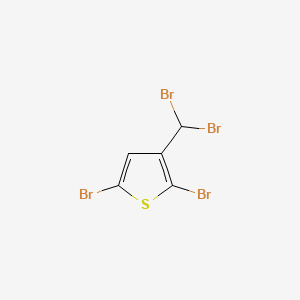

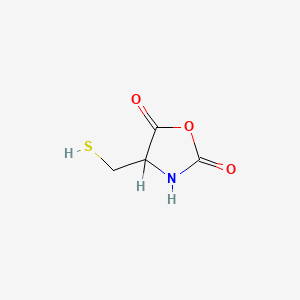
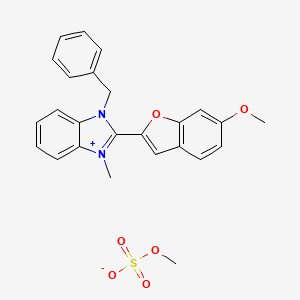
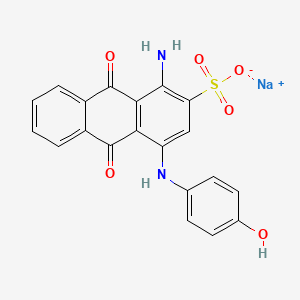
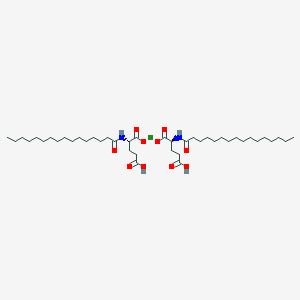

![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
